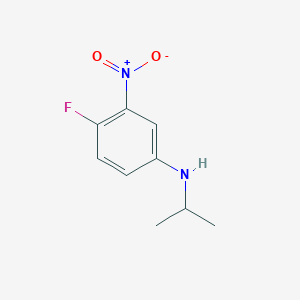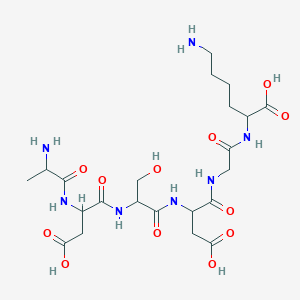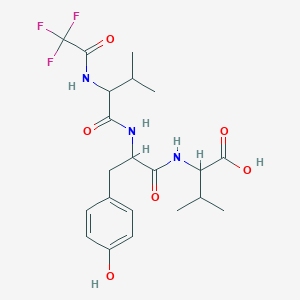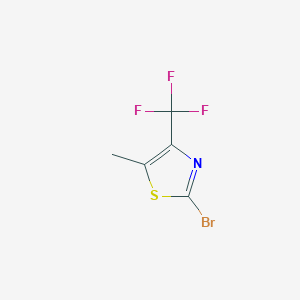
N4-Acetyl-2'-O-tert-butyldimethylsilylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine is a modified nucleoside that has garnered significant attention due to its anticancer and antiviral properties. It inhibits the production of DNA, RNA, and protein, making it a valuable compound for research and therapeutic development. Additionally, it serves as an activator in the synthesis of oligonucleotides.
準備方法
Synthetic Routes:: The synthesis of N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine involves several steps. One common approach includes acetylation of cytidine followed by tert-butyldimethylsilylation at the 2’-hydroxyl position. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during subsequent reactions.
Reaction Conditions::- Acetylation: Acetic anhydride or acetyl chloride in a suitable solvent (e.g., pyridine).
- TBDMS Protection: TBDMS chloride or TBDMS triflate in an aprotic solvent (e.g., dichloromethane).
Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions.
化学反応の分析
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine undergoes various reactions:
Hydrolysis: Removal of the acetyl group under basic conditions.
De-silylation: Cleavage of the TBDMS group using fluoride sources.
Nucleophilic Substitution: Reactions with nucleophiles (e.g., amines) at the 4-position.
Oxidation/Reduction: Transformations of the cytidine base.
Common reagents include sodium hydroxide, tetrabutylammonium fluoride, and various oxidants/reductants. Major products include deprotected cytidine derivatives.
科学的研究の応用
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine finds applications in:
Antiviral Research: Investigating its efficacy against RNA viruses, including hepatitis C virus.
Oligonucleotide Synthesis: As an activator for constructing modified oligonucleotides.
Cancer Studies: Inhibiting leukemia cell growth in vitro.
作用機序
The compound likely interferes with viral RNA replication and protein synthesis. Its molecular targets and pathways are actively researched.
類似化合物との比較
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine stands out due to its unique combination of acetylation and TBDMS protection. Similar compounds include N4-Acetyl-5’-O-tert-butyldimethylsilylcytidine , which shares some properties but differs in the position of the protecting group.
特性
分子式 |
C17H29N3O6Si |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
N-[1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H29N3O6Si/c1-10(22)18-12-7-8-20(16(24)19-12)15-14(13(23)11(9-21)25-15)26-27(5,6)17(2,3)4/h7-8,11,13-15,21,23H,9H2,1-6H3,(H,18,19,22,24) |
InChIキー |
FFPMJMDVFALXLQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)




![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)




![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)
![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
